1-Chloro-4-(trifluoromethoxy)benzene

Suzuki-Miyaura Coupling Chemoselectivity Reactivity Profile

1-Chloro-4-(trifluoromethoxy)benzene (CAS 461-81-4) is a halogenated aromatic ether featuring a para-substituted chlorine atom and a trifluoromethoxy (-OCF3) group. Its molecular formula is C7H4ClF3O, and it has a molecular mass of 196.55 g/mol.

Molecular Formula C7H4ClF3O
Molecular Weight 196.55 g/mol
CAS No. 461-81-4
Cat. No. B1585942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(trifluoromethoxy)benzene
CAS461-81-4
Molecular FormulaC7H4ClF3O
Molecular Weight196.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)(F)F)Cl
InChIInChI=1S/C7H4ClF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
InChIKeySELFZOLQRDPBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(trifluoromethoxy)benzene (CAS 461-81-4): A Procurement-Focused Introduction


1-Chloro-4-(trifluoromethoxy)benzene (CAS 461-81-4) is a halogenated aromatic ether featuring a para-substituted chlorine atom and a trifluoromethoxy (-OCF3) group. Its molecular formula is C7H4ClF3O, and it has a molecular mass of 196.55 g/mol [1]. The compound is typically supplied as a colorless transparent liquid with a density of 1.367 g/cm³ at 20 °C and a boiling point of 141-142 °C . The -OCF3 group is a unique substituent known for its potent electron-withdrawing properties and its capacity to modulate lipophilicity and metabolic stability in drug and agrochemical candidates [2].

Why 1-Chloro-4-(trifluoromethoxy)benzene Cannot Be Substituted with Other Halogenated Trifluoromethoxybenzenes


In procurement and synthetic planning, 1-chloro-4-(trifluoromethoxy)benzene cannot be freely replaced by its bromo- or iodo- analogs (e.g., CAS 407-14-7) due to fundamentally different reactivity profiles. The chloro substituent offers a distinct balance of stability and reactivity in cross-coupling reactions. Unlike more reactive bromides or iodides which can lead to premature or non-selective coupling, the aryl chloride provides a higher barrier to oxidative addition, enabling superior chemoselectivity in complex synthetic sequences [1]. Furthermore, the combination of the electron-withdrawing -OCF3 group with the para-chloro pattern creates a unique electronic environment for regioselective functionalization, such as ortho-metalation, which is not equivalent to other halogen-substituted analogs [2]. Selecting the correct halogen-substituted building block is therefore not a trivial substitution but a critical determinant of synthetic success.

Product-Specific Quantitative Evidence for 1-Chloro-4-(trifluoromethoxy)benzene (CAS 461-81-4) Relative to Analogs


Superior Chemoselectivity in Cross-Coupling: Aryl Chloride vs. Aryl Bromide/Iodide

The aryl chloride in 1-chloro-4-(trifluoromethoxy)benzene offers a significant advantage in chemoselective cross-coupling compared to its bromo or iodo counterparts. The lower reactivity of the C-Cl bond towards oxidative addition with palladium catalysts allows for selective reactions in the presence of other sensitive functional groups [1]. This contrasts with more reactive bromides and iodides, which can lead to non-selective couplings and lower yields in complex molecule synthesis [2]. This controlled reactivity is crucial for constructing complex pharmaceutical intermediates where precise bond formation is required.

Suzuki-Miyaura Coupling Chemoselectivity Reactivity Profile

Distinct Long-Range Electron-Withdrawing Effect Directing Regioselective Ortho-Lithiation

The -OCF3 group exerts a potent, long-range electron-withdrawing effect that is superior to both -OCH3 and -CF3 groups in promoting hydrogen/metal permutation at an ortho position [1]. In 4-(trifluoromethoxy)anisole, deprotonation occurs exclusively adjacent to the -OCH3 group, demonstrating the strong, distance-independent influence of the -OCF3 substituent on arylmetal basicity [2]. This electronic characteristic is unique to the -OCF3 group and is not observed with -CF3 or -OCH3 analogs, allowing for predictable and distinct regioselective functionalization of the aromatic ring in 1-chloro-4-(trifluoromethoxy)benzene.

Ortho-Lithiation Regioselectivity Electronic Effects

Enhanced Hydrolytic and Thermal Stability of the OCF3 Moiety Under Harsh Halogenation Conditions

The -OCF3 group in 1-chloro-4-(trifluoromethoxy)benzene and its analogs demonstrates remarkable stability. A study on the controlled chlorination of trifluoromethoxybenzene reported that no hydrolysis of the -OCF3 group was detected under any of the halogenation conditions tested [1]. Furthermore, the resulting polychlorinated derivatives exhibited good thermal stability at temperatures up to 200-250 °C [2]. This stability profile contrasts with many other fluorinated or oxygenated substituents which can be labile under similar acidic, basic, or thermal stress, ensuring the integrity of the -OCF3 moiety during demanding synthetic transformations.

Chemical Stability Halogenation Process Chemistry

Quantifiable Lipophilicity Modulation: OCF3 vs. OCH3 and CF3

The introduction of a trifluoromethoxy (-OCF3) group increases the lipophilicity of a compound compared to a methoxy (-OCH3) group. A study on aliphatic derivatives found that the -OCF3 substituent increased lipophilicity by 0.7 to 1.4 LogD units relative to -OCH3, while maintaining a LogD value nearly identical to a -CF3 group [1]. This tunable lipophilicity is a key design parameter in medicinal chemistry, where balanced lipophilicity is essential for optimizing drug absorption, distribution, and metabolic stability.

Lipophilicity Drug Discovery Physicochemical Properties

Best-Fit Application Scenarios for 1-Chloro-4-(trifluoromethoxy)benzene (CAS 461-81-4)


Synthesis of Complex Pharmaceutical Intermediates Requiring Chemoselective Cross-Coupling

When constructing complex pharmaceutical intermediates that contain multiple halogenated or pseudo-halogenated sites, 1-chloro-4-(trifluoromethoxy)benzene is the preferred building block. Its aryl chloride moiety provides a high barrier to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling chemoselective functionalization that is not possible with more reactive bromo- or iodo- analogs [1]. This selectivity is critical for achieving high yields and purity in the synthesis of advanced Active Pharmaceutical Ingredients (APIs).

Regioselective Ortho-Functionalization for SAR Studies and Library Synthesis

In medicinal chemistry and agrochemical research, the strong and long-range electron-withdrawing nature of the -OCF3 group in 1-chloro-4-(trifluoromethoxy)benzene makes it an exceptional scaffold for regioselective ortho-lithiation and subsequent functionalization [2]. This property allows for the predictable and exclusive introduction of diverse chemical moieties at specific positions, enabling the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.

Synthetic Routes Exposed to Harsh Thermal or Acidic/Basic Conditions

1-Chloro-4-(trifluoromethoxy)benzene is a robust intermediate for industrial and academic synthetic routes that involve harsh halogenation conditions or elevated temperatures. The -OCF3 group demonstrates high resistance to hydrolysis and thermal decomposition, with no hydrolysis observed during exhaustive halogenation and thermal stability maintained up to 200-250 °C [3]. This robustness ensures the integrity of the valuable -OCF3 moiety throughout demanding, multi-step synthetic sequences, minimizing yield loss and simplifying purification.

Fine-Tuning Lipophilicity in Lead Optimization

During the lead optimization phase of drug discovery, medicinal chemists use 1-chloro-4-(trifluoromethoxy)benzene as a key intermediate to introduce the -OCF3 group. This group is chosen to specifically increase the lipophilicity of a lead compound by 0.7 to 1.4 LogD units compared to a methoxy analog, a critical adjustment for improving membrane permeability and achieving optimal drug-like properties without the extreme lipophilicity sometimes associated with -CF3 groups [4].

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